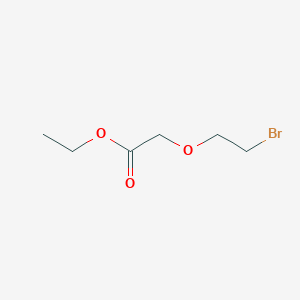
8-bromoquinoline-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoquinoline-7-carbaldehyde (8-BQC) is an aromatic heterocyclic carbaldehyde derived from 8-bromoquinoline. It is a highly reactive compound that is used in synthetic organic chemistry and has been extensively studied in recent years. 8-BQC is a versatile reagent, and its potential applications range from medicinal chemistry to materials science.
科学研究应用
8-bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 8-bromoquinoline-7-carbaldehyde has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 8-bromoquinoline-7-carbaldehyde has been used in the synthesis of organic materials, such as polymers and dyes.
作用机制
The mechanism of action of 8-bromoquinoline-7-carbaldehyde is not fully understood. However, it is believed that the reaction of 8-bromoquinoline-7-carbaldehyde with aldehydes is catalyzed by the base, which leads to the formation of an enolate intermediate. This intermediate then undergoes a nucleophilic addition reaction with the aldehyde, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromoquinoline-7-carbaldehyde have not been studied in detail. However, it is known that 8-bromoquinoline-7-carbaldehyde is highly reactive and can form covalent bonds with proteins, lipids, and DNA. This can lead to the formation of toxic and carcinogenic compounds, which could have adverse effects on cells and organisms.
实验室实验的优点和局限性
The main advantage of using 8-bromoquinoline-7-carbaldehyde in lab experiments is its high reactivity, which makes it an ideal reagent for the synthesis of heterocyclic compounds. Additionally, 8-bromoquinoline-7-carbaldehyde is relatively inexpensive and widely available, making it a convenient reagent for lab experiments. However, 8-bromoquinoline-7-carbaldehyde is also highly toxic and can be hazardous if not handled properly. Therefore, it is important to take proper safety precautions when working with 8-bromoquinoline-7-carbaldehyde.
未来方向
There are several potential future directions for 8-bromoquinoline-7-carbaldehyde research. For example, further research could be conducted to better understand the mechanism of action of 8-bromoquinoline-7-carbaldehyde and its potential toxic and carcinogenic effects. Additionally, 8-bromoquinoline-7-carbaldehyde could be used in the synthesis of novel pharmaceuticals and organic materials. Finally, 8-bromoquinoline-7-carbaldehyde could be used to develop new methods for the synthesis of heterocyclic compounds.
合成方法
8-bromoquinoline-7-carbaldehyde is typically synthesized through the reaction of 8-bromoquinoline with aldehydes in the presence of a base. This reaction is known as the Ullmann reaction and is often used in the synthesis of heterocyclic compounds. 8-bromoquinoline-7-carbaldehyde can also be synthesized from the reaction of 8-bromoquinoline with aldehydes in the presence of an acid, such as sulfuric acid. This process is known as the Knoevenagel reaction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoquinoline-7-carbaldehyde involves the bromination of quinoline followed by the oxidation of the resulting 8-bromoquinoline to form the aldehyde functional group at position 7.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of quinoline using bromine and sodium hydroxide to form 8-bromoquinoline", "Step 2: Oxidation of 8-bromoquinoline using sodium chlorite and acetic acid to form 8-bromoquinoline-7-aldehyde", "Step 3: Reduction of 8-bromoquinoline-7-aldehyde using sodium bisulfite to form 8-bromoquinoline-7-carbaldehyde", "Step 4: Purification of the final product using recrystallization with water and sodium chloride" ] } | |
CAS 编号 |
1312139-20-0 |
分子式 |
C10H6BrNO |
分子量 |
236.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



